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molecular formula C24H28BrP B1362049 Hexyltriphenylphosphonium bromide CAS No. 4762-26-9

Hexyltriphenylphosphonium bromide

Cat. No. B1362049
M. Wt: 427.4 g/mol
InChI Key: PWDFZWZPWFYFTC-UHFFFAOYSA-M
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Patent
US07332468B2

Procedure details

82.5 g n-hexyl bromide and 131.2 g triphenylphosphine were boiled under reflux for 35 h in 500 ml toluene. The solvent was distilled off, the residue was taken up in dichloromethane and 1 l diethyl ether was added. Crystallisation at −15° C. gave n-hexyltriphenylphosphonium bromide (3).
Quantity
82.5 g
Type
reactant
Reaction Step One
Quantity
131.2 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([Br:7])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].[C:8]1([P:14]([C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=2)[C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1>C1(C)C=CC=CC=1>[Br-:7].[CH2:1]([P+:14]([C:15]1[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=1)([C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1)[C:8]1[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6] |f:3.4|

Inputs

Step One
Name
Quantity
82.5 g
Type
reactant
Smiles
C(CCCCC)Br
Step Two
Name
Quantity
131.2 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off
ADDITION
Type
ADDITION
Details
1 l diethyl ether was added
CUSTOM
Type
CUSTOM
Details
Crystallisation at −15° C.

Outcomes

Product
Name
Type
product
Smiles
[Br-].C(CCCCC)[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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